molecular formula C25H22N4O5S B410344 N-[[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl]-4-methoxy-3-nitrobenzamide

N-[[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl]-4-methoxy-3-nitrobenzamide

Cat. No.: B410344
M. Wt: 490.5g/mol
InChI Key: WEKNWDFIXINPCR-UHFFFAOYSA-N
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Description

N-[[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl]-4-methoxy-3-nitrobenzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzoxazole ring, a carbamothioyl group, and a nitrobenzamide moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl]-4-methoxy-3-nitrobenzamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Benzoxazole Ring: This can be achieved through the cyclization of an appropriate o-aminophenol derivative with an aldehyde or carboxylic acid.

    Introduction of the Carbamothioyl Group: This step involves the reaction of the benzoxazole derivative with an isothiocyanate.

    Attachment of the Nitrobenzamide Moiety: This can be accomplished through a coupling reaction with a nitrobenzoyl chloride derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

N-[[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl]-4-methoxy-3-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The benzoxazole ring can be hydrogenated to form a dihydrobenzoxazole derivative.

    Substitution: The methoxy group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation can be carried out using palladium on carbon as a catalyst.

    Substitution: Nucleophilic substitution reactions can be facilitated by the use of strong bases such as sodium hydride.

Major Products Formed

    Oxidation: Formation of the corresponding amine derivative.

    Reduction: Formation of dihydrobenzoxazole derivatives.

    Substitution: Formation of various substituted benzoxazole derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes involving benzoxazole derivatives.

    Industry: Use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-[[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl]-4-methoxy-3-nitrobenzamide involves its interaction with specific molecular targets. The benzoxazole ring can interact with various enzymes and receptors, modulating their activity. The carbamothioyl group may also play a role in binding to specific proteins, while the nitrobenzamide moiety can participate in redox reactions, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-{[5-(5-methyl-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-4-methoxy-3-nitrobenzamide
  • N-{[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-4-methoxy-3-aminobenzamide

Uniqueness

N-[[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl]-4-methoxy-3-nitrobenzamide is unique due to the presence of the ethyl group on the benzoxazole ring, which can influence its chemical reactivity and biological activity. The combination of the carbamothioyl and nitrobenzamide moieties also provides distinct properties that differentiate it from similar compounds.

Properties

Molecular Formula

C25H22N4O5S

Molecular Weight

490.5g/mol

IUPAC Name

N-[[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl]-4-methoxy-3-nitrobenzamide

InChI

InChI=1S/C25H22N4O5S/c1-4-15-6-9-21-19(11-15)26-24(34-21)17-7-5-14(2)18(12-17)27-25(35)28-23(30)16-8-10-22(33-3)20(13-16)29(31)32/h5-13H,4H2,1-3H3,(H2,27,28,30,35)

InChI Key

WEKNWDFIXINPCR-UHFFFAOYSA-N

SMILES

CCC1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)C)NC(=S)NC(=O)C4=CC(=C(C=C4)OC)[N+](=O)[O-]

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)C)NC(=S)NC(=O)C4=CC(=C(C=C4)OC)[N+](=O)[O-]

Origin of Product

United States

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